

Commercial Sourcing and Application of High-Purity 4-Acetylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetylmorpholine

Cat. No.: B157445

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **4-Acetylmorpholine**, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. This document outlines key commercial suppliers, their product specifications, and a detailed experimental protocol for a common application: the synthesis of the fungicide dimethomorph.

Commercial Suppliers of High-Purity 4-Acetylmorpholine

High-purity **4-Acetylmorpholine** (CAS No: 1696-20-4) is readily available from several reputable chemical suppliers. The compound is typically offered as a colorless to light yellow liquid with a purity of 99% or higher, as determined by gas chromatography (GC). Below is a summary of offerings from prominent suppliers.

Supplier	Product Number	Purity Specification	Physical Form	Additional Information
Sigma-Aldrich	A18834	99%	Liquid	Provides Certificate of Analysis and Safety Data Sheet. [1]
Tokyo Chemical Industry (TCI)	A0102	>99.0% (GC)	Colorless to Light yellow clear liquid	NMR data available to confirm structure. [2]
Chem-Impex	01735	≥ 99% (GC)	Colorless to slightly yellow clear liquid	Key intermediate in the synthesis of analgesics and anti-inflammatory drugs. [3] [4]
Biosynth	BAA69620	-	-	Used in the dehydrating of organic compounds and as a viscosity control agent. [5]
Lab Pro Inc.	A0102-500G	Min. 99.0% (GC)	Liquid	-

Physicochemical Properties

4-Acetylmorpholine is a stable compound under standard conditions, and its key properties are summarized below.

Property	Value
Molecular Formula	C6H11NO2
Molecular Weight	129.16 g/mol
Melting Point	14 °C
Boiling Point	208-245 °C
Density	~1.12 g/mL at 25 °C
Refractive Index	~1.48

Applications in Synthesis

4-Acetylmorpholine serves as a crucial building block in the synthesis of a variety of molecules. Its primary applications are in the agrochemical sector, particularly in the production of fungicides like dimethomorph and flumorph.[6] In the pharmaceutical industry, it is a key intermediate for synthesizing various therapeutic agents, including analgesics and anti-inflammatory drugs.[3] The morpholine moiety is of particular interest in drug discovery, especially for central nervous system (CNS) targets, due to its favorable physicochemical properties that can improve blood-brain barrier permeability.

Experimental Protocol: Synthesis of Dimethomorph

The following protocol is a representative example of the use of high-purity **4-Acetylmorpholine** in the synthesis of the fungicide dimethomorph. This procedure is based on information from patent literature describing the reaction of 4-chloro-3',4'-dimethoxybenzophenone with **4-Acetylmorpholine**.

Materials:

- 4-chloro-3',4'-dimethoxybenzophenone
- 4-Acetylmorpholine** (high purity, ≥99%)
- Lewis base catalyst (e.g., sodium tert-butoxide, sodium ethoxide, or a copper and vanadium compound catalyst)

- Toluene (solvent)
- Water (for extraction)
- Activated carbon

Equipment:

- Reaction vessel with heating and stirring capabilities
- Condenser
- Separatory funnel
- Rotary evaporator
- Crystallization dish
- Filtration apparatus

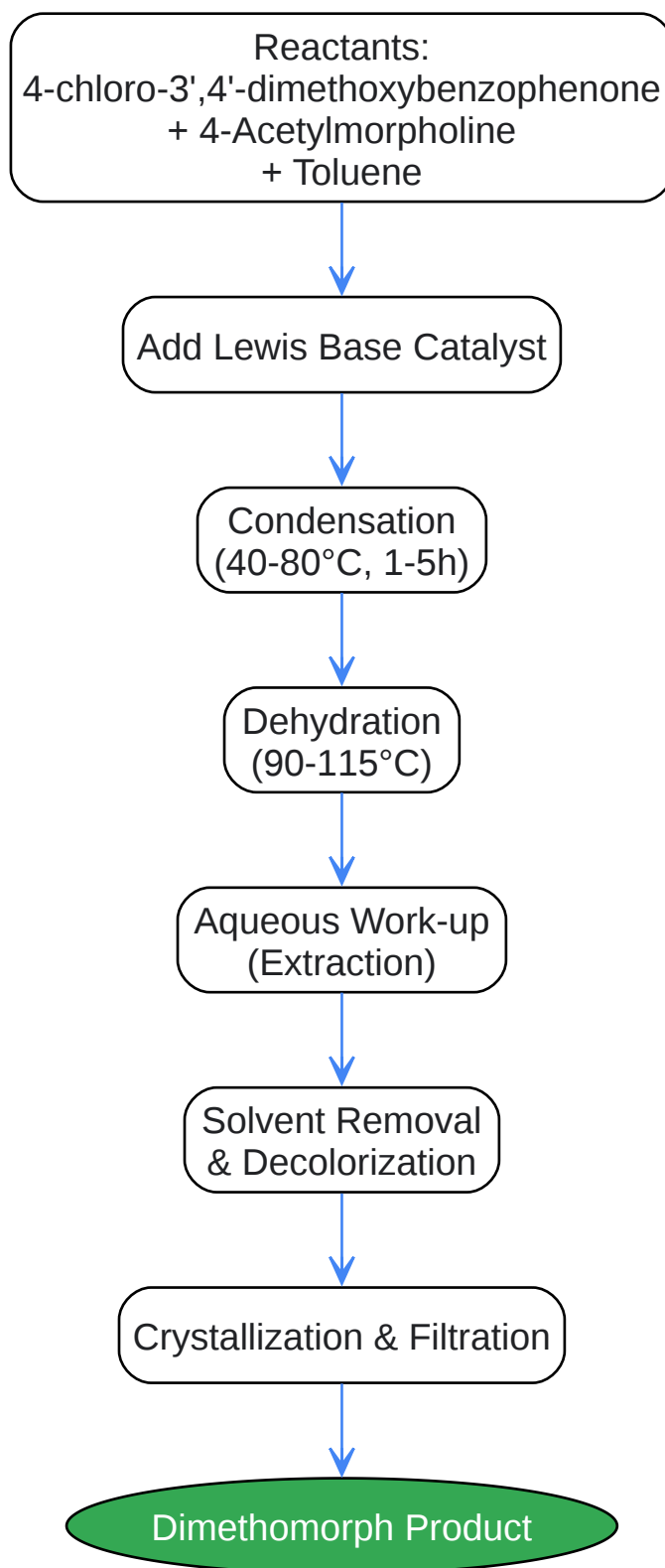
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 4-chloro-3',4'-dimethoxybenzophenone and **4-Acetylmorpholine** in toluene.
- **Catalysis:** Add the Lewis base catalyst to the reaction mixture.
- **Condensation:** Heat the mixture to a temperature between 40-80°C and stir for 1-5 hours to form the intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropan-1-one.[\[2\]](#)
- **Dehydration:** Increase the temperature to 90-115°C to initiate a dehydration reaction.[\[2\]](#)
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel for extraction. Separate the organic layer.[\[2\]](#)
- **Purification:** The organic layer is heated to remove the toluene solvent by distillation. The concentrated solution is then treated with activated carbon.

- Crystallization and Isolation: The purified solution is allowed to crystallize. The resulting solid dimethomorph product is isolated by filtration.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of dimethomorph using **4-Acetylmorpholine**.



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Caption: Workflow for the synthesis of dimethomorph.

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